molecular formula C10H23N5 B1141557 N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide CAS No. 32289-58-0

N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide

Cat. No.: B1141557
CAS No.: 32289-58-0
M. Wt: 213.32312
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Description

N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide, commonly known as Polyhexamethylene Biguanide Hydrochloride (PHMB), is a polymeric biguanide compound with broad-spectrum antimicrobial properties. Its molecular formula is reported as (C₈H₁₇N₅)ₙ·HCl (polymer structure) with a molecular weight of 433.04 g/mol (monomer unit) and a CAS number of 32289-58-0 . PHMB is widely used in disinfectants, wound care, and water treatment due to its hydrolytic stability and water solubility (>100 mg/mL in DMSO) . The compound features a repeating hexamethylene chain linked by biguanide groups, enabling strong hydrogen bonding and chelation capabilities .

Properties

IUPAC Name

N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N5/c1-9(11)14-7-5-3-4-6-8-15-10(12)13-2/h3-8H2,1-2H3,(H2,11,14)(H3,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGIGHPRUJPLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCCCCNC(=NC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32289-58-0
Record name Poly(iminocarbonimidoyliminocarbonimidoylimino-1,6-hexanediyl), hydrochloride (1:?)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.789
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Poly(iminoimidocarbonyliminoimidocarbonyliminohexamethylene),hydrochloride (8CI)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[6-[(N’-methylcarbamimidoyl)amino]hexyl]ethanimidamide involves the reaction of hexamethylenediamine with methyl isocyanate, followed by the addition of ethanimidamide. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of N’-[6-[(N’-methylcarbamimidoyl)amino]hexyl]ethanimidamide often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, and the compound is usually produced as a hydrochloride salt for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

N’-[6-[(N’-methylcarbamimidoyl)amino]hexyl]ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups .

Scientific Research Applications

N’-[6-[(N’-methylcarbamimidoyl)amino]hexyl]ethanimidamide has a wide range of scientific research applications:

Mechanism of Action

The antimicrobial mechanism of N’-[6-[(N’-methylcarbamimidoyl)amino]hexyl]ethanimidamide involves its interaction with the negatively charged phosphate headgroups on bacterial cell membranes. This interaction disrupts the cell membrane, leading to cell death. The compound’s cationic biguanide group plays a crucial role in this mechanism .

Comparison with Similar Compounds

(1) Chlorhexidine Derivatives

  • Chlorhexidine nitrile (C₁₆H₂₄ClN₉, MW 377.88 g/mol): A monomeric analog with a nitrile group replacing one biguanide moiety. It exhibits lower water solubility and is primarily used as an antiplaque agent .
  • Chlorhexidine urea (C₁₆H₂₆ClN₉O, MW 395.89 g/mol): Features a urea linkage, reducing cationic charge and antimicrobial potency compared to PHMB .
  • Chlorhexidine guanidine (C₁₅H₂₅ClN₈, MW 352.87 g/mol): Retains biguanide groups but lacks the polymeric structure of PHMB, resulting in reduced residual activity .

(2) Alexidine

Alexidine (C₃₆H₅₄Cl₂N₁₄, MW 825.83 g/mol) shares a bis-biguanide structure but incorporates ethylhexyl side chains instead of methyl groups. This modification enhances lipid membrane penetration, making it 10–100× more potent than PHMB against Gram-negative bacteria .

(3) 1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine

This compound (MW ~553.10 g/mol) features branched ethylhexyl groups, increasing hydrophobicity (LogP >2) compared to PHMB (LogP -0.4). It is explored for supramolecular chemistry applications due to its chelation versatility .

Key Data Table

Compound Molecular Formula Molecular Weight (g/mol) Solubility (mg/mL) Key Applications
PHMB (C₈H₁₇N₅)ₙ·HCl 433.04 (monomer) 100 (DMSO), ≥2.5 (saline) Disinfectants, wound care
Chlorhexidine nitrile C₁₆H₂₄ClN₉ 377.88 Limited (organic solvents) Dental antiplaque
Alexidine C₃₆H₅₄Cl₂N₁₄ 825.83 Low (requires surfactants) Surgical scrubs
Ethylhexyl-guanidine C₂₅H₄₁ClN₈O₄ 553.10 <1 (aqueous) Supramolecular chemistry

Research Findings

PHMB vs. Chlorhexidine :

  • PHMB’s polymeric structure provides prolonged antimicrobial activity due to sustained release, whereas chlorhexidine derivatives require frequent reapplication .
  • PHMB exhibits lower cytotoxicity (IC₅₀ >500 μM) compared to chlorhexidine (IC₅₀ ~50 μM) in mammalian cell lines .

PHMB vs. Alexidine :

  • Alexidine’s ethylhexyl groups enhance biofilm penetration but increase toxicity risks (LD₅₀ 120 mg/kg vs. PHMB’s 300 mg/kg in rodents) .

Solubility and Stability :

  • PHMB’s high water solubility and stability at pH 4–9 make it superior to hydrophobic analogs like ethylhexyl-guanidine, which require co-solvents .

Biological Activity

N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide (CID 57345804) is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and inflammation modulation. This article reviews the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C10H23N5
  • Molecular Weight : 229.33 g/mol
  • IUPAC Name : this compound

This compound is believed to exert its effects through modulation of inflammatory pathways, particularly involving interleukin-1 beta (IL-1β). Research indicates that this compound can influence glial cell activation and neuronal survival during inflammatory responses.

Key Pathways

  • NF-kB Signaling : The compound appears to inhibit the nuclear translocation of NF-kB, a crucial regulator in inflammatory responses. This inhibition may lead to reduced expression of glial fibrillary acidic protein (GFAP), which is associated with astrogliosis in neuroinflammatory conditions .
  • Calcium Signaling : By affecting intracellular calcium levels ([Ca²⁺]_i), the compound may modulate calcium/calmodulin-dependent pathways, further influencing neuronal survival and glial activation .

Neuroprotective Effects

A study involving rat brain striatum demonstrated that treatment with this compound significantly reduced neuronal apoptosis induced by IL-1β. The results indicated that the compound could protect neurons from traumatic injury by modulating GFAP expression and glial scar formation .

Table 1: Summary of Biological Effects

Biological Effect Description Reference
NeuroprotectionReduces neuronal apoptosis in response to IL-1β
Inhibition of GFAP ExpressionDecreases GFAP levels, indicating reduced astrogliosis
Modulation of NF-kB PathwayPrevents nuclear translocation of NF-kB

Pharmacological Profile

While detailed pharmacokinetic data for this compound is limited, preliminary assessments suggest:

  • Absorption : High probability of human intestinal absorption.
  • Blood-Brain Barrier Penetration : Likely penetrates the blood-brain barrier effectively.
  • Toxicity : Low acute toxicity observed in preliminary studies.

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